
1-Chloro-2-methylbutane
Overview
Description
1-Chloro-2-methylbutane, with the chemical formula C5H11Cl, is a chlorinated hydrocarbon. It appears as a colorless liquid with a characteristic odor. This compound is a primary alkyl halide, where a chlorine atom is attached to the second carbon of a butane chain . It has limited solubility in water and is primarily used in organic synthesis and industrial applications .
Preparation Methods
Chemical Reactions Analysis
1-Chloro-2-methylbutane undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.
Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
Synthesis of Chiral Compounds
1-Chloro-2-methylbutane is primarily utilized as an intermediate in the synthesis of chiral compounds, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities. This compound allows chemists to create enantiomerically pure substances necessary for effective therapeutic agents .
Organic Synthesis
The compound serves as a reagent in various organic synthesis reactions, particularly in the production of complex organic molecules. It is commonly employed in nucleophilic substitution reactions, where it can react with nucleophiles to form new carbon bonds .
Flavor and Fragrance Industry
In the flavor and fragrance sector, this compound contributes to the formulation of unique scent profiles. Its ability to enhance consumer products such as perfumes and food items makes it a valuable ingredient in this industry .
Environmental Chemistry
The compound's properties allow it to be used in environmental studies, particularly in understanding the behavior of chlorinated compounds. This knowledge aids in developing methods for pollution control and remediation efforts .
Toxicological Studies
Research has shown that exposure to this compound can lead to significant health effects in laboratory animals. For instance, studies involving Fischer 344 rats indicated that high doses resulted in increased incidences of neoplasms in various organs, including the nasal cavity and forestomach . These findings underscore the importance of safety measures when handling this compound.
Metabolic Studies
Metabolic experiments have demonstrated that this compound is rapidly absorbed and excreted by organisms. In studies with male B6C3F1 mice, approximately 46% of the administered dose was found in urine within 24 hours, indicating efficient metabolism and elimination pathways . The primary urinary metabolite identified was trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid, highlighting its metabolic transformation .
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylbutane primarily involves its participation in substitution and elimination reactions:
Substitution Mechanism: In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound.
Elimination Mechanism: In elimination reactions, a base removes a proton from the β-carbon, leading to the formation of a double bond and the release of a chloride ion.
Comparison with Similar Compounds
1-Chloro-2-methylbutane can be compared with other similar compounds:
2-Chloro-2-methylbutane: This compound has the chlorine atom attached to the second carbon but differs in the position of the methyl group.
1-Chloro-3-methylbutane: Here, the chlorine atom is attached to the first carbon, and the methyl group is on the third carbon.
This compound stands out due to its specific structure, which influences its reactivity and applications in organic synthesis and industrial processes.
Biological Activity
1-Chloro-2-methylbutane, a chlorinated hydrocarbon, has garnered attention in various fields, including organic chemistry and toxicology. This article delves into its biological activity, encompassing its chemical properties, metabolic pathways, toxicological effects, and potential applications.
This compound (CHCl) is a colorless liquid with a boiling point of approximately 90 °C and a flash point of 0 °C. It is classified as a flammable liquid and poses various hazards, including potential carcinogenicity and reproductive toxicity . The compound is structurally characterized by the presence of a chlorine atom attached to the second carbon of a branched chain alkane.
Metabolism and Toxicokinetics
Research indicates that this compound undergoes rapid absorption and metabolism in biological systems. In animal studies, it was shown to be extensively absorbed following oral administration. Approximately 92% of a single dose was eliminated within 24 hours, with significant amounts found in urine and exhaled air as carbon dioxide .
Table 1: Metabolic Pathways of this compound
Metabolite | Concentration in Tissues | Excretion Route |
---|---|---|
Unchanged compound | High in liver and kidney | Urine (35%), Exhalation (52%) |
Trans-1-chloro-2-methylbutene | Moderate | Urine |
Carcinogenicity
This compound has been investigated for its carcinogenic potential. In rodent studies, it produced significant neoplasms in the forestomach of both male and female mice, as well as preputial gland neoplasms in males. The incidence of squamous-cell papillomas was notably higher in treated groups compared to controls .
Table 2: Summary of Carcinogenic Effects in Animal Studies
Species | Dose (mg/kg bw) | Observed Effects |
---|---|---|
B6C3F1 Mice | 0, 100, 200 | Forestomach neoplasms; reduced survival |
Fischer 344 Rats | 0, 100, 200 | Nasal cavity carcinomas; oral cavity tumors |
Reproductive Toxicity
While specific data on human reproductive toxicity are lacking, animal studies have indicated potential effects on reproductive organs. Changes were noted in the bone marrow and lymphoid tissues at higher doses .
Case Studies
A notable case study involved administering varying doses of this compound to groups of Fischer 344 rats. Results indicated dose-dependent necrosis in the small intestine and significant atrophy of lymphoid tissues at doses above 125 mg/kg bw .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-2-methylbutane, and how can product purity be optimized?
- Methodological Answer : this compound is primarily synthesized via radical chlorination of 2-methylbutane. The reaction involves photolysis of Cl₂ under controlled conditions to generate chlorine radicals, which abstract hydrogen atoms from the alkane. Product distribution depends on the relative reactivity of tertiary, secondary, and primary hydrogens (tert > sec > prim). To optimize purity, fractional distillation is recommended due to differences in boiling points among isomers (e.g., this compound boils at ~100°C ). Post-synthesis characterization using gas chromatography (GC) or nuclear magnetic resonance (NMR) ensures purity and structural confirmation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : Infrared (IR) and Raman spectroscopy are effective for identifying functional groups and molecular vibrations. The C-Cl stretch in this compound appears near 550–650 cm⁻¹ in IR spectra. For structural elucidation, ¹H and ¹³C NMR can resolve branching patterns: tertiary carbons resonate at ~30–35 ppm (¹³C), while methyl groups appear at ~20–25 ppm . Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks at m/z 106 (C₅H₁₁Cl⁺) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Due to its high flammability (flash point: 0°C) and volatility, use spark-free equipment and ground containers to prevent static discharge. Personal protective equipment (PPE), including nitrile gloves and chemical goggles, is mandatory. Storage should comply with OSHA standards: keep in a well-ventilated, cool area away from oxidizers . Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .
Advanced Research Questions
Q. How do statistical and reactivity factors influence product distribution in the radical chlorination of 2-methylbutane?
- Methodological Answer : Product ratios depend on both hydrogen abundance and radical stability. Tertiary hydrogens (reactivity factor: 5) are abstracted preferentially over secondary (4) and primary (1). For 2-methylbutane, the theoretical product distribution is calculated as:
- This compound: (6 primary H) × 1 = 27.3%
- 2-Chloro-2-methylbutane: (1 tertiary H) × 5 = 22.7%
- 2-Chloro-3-methylbutane: (2 secondary H) × 4 = 36.4%
Experimental data (30% this compound, 33% 2-chloro-3-methylbutane) deviate slightly due to competing chain-termination pathways and solvent effects .
Q. How can stereochemical analysis resolve chirality in chloroalkane derivatives like this compound?
- Methodological Answer : this compound lacks chiral centers (no asymmetric carbon), but its isomers (e.g., 2-chloro-3-methylbutane) may exhibit chirality. For chiral derivatives, enantiomeric resolution requires chiral chromatography (e.g., using β-cyclodextrin columns) or polarimetry to measure optical rotation. Diastereomers, such as those in 2-chloro-3-methylbutane, can be separated via fractional crystallization or GC with enantioselective stationary phases .
Q. How do discrepancies between theoretical and experimental product ratios arise in radical chlorination studies?
- Methodological Answer : Discrepancies (e.g., predicted 27.3% vs. observed 30% for this compound) stem from:
- Reaction conditions : Higher temperatures favor less selective radical propagation.
- Radical stability : Tertiary radicals form faster but may recombine prematurely.
- Solvent effects : Polar solvents stabilize transition states, altering selectivity .
Computational modeling (e.g., DFT calculations) can reconcile these factors by simulating transition-state energies .
Q. What strategies validate contradictory spectral data for this compound across studies?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example, IR absorption inconsistencies for C-Cl stretches may arise from sample purity or instrument calibration. Reproducing spectra with standardized protocols (e.g., KBr pellet preparation for IR) and cross-referencing with high-resolution MS or X-ray crystallography (if crystalline) resolves ambiguities .
Properties
IUPAC Name |
1-chloro-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAKWOFEHSYKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883245 | |
Record name | Butane, 1-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-13-7 | |
Record name | 1-Chloro-2-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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